molecular formula C9H17ClN2O B7866528 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide

Cat. No.: B7866528
M. Wt: 204.70 g/mol
InChI Key: BBVIMYZDNRBSHA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-methyl-1-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloroacetyl chloride+N-methyl-1-methylpiperidineThis compound\text{2-chloroacetyl chloride} + \text{N-methyl-1-methylpiperidine} \rightarrow \text{this compound} 2-chloroacetyl chloride+N-methyl-1-methylpiperidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially including alcohols or amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-Methylacetamide: A simpler acetamide derivative.

    N-Methyl-N-(1-methylpiperidin-3-yl)-acetamide: Lacks the chlorine atom.

    2-Chloroacetamide: Lacks the piperidine ring.

Uniqueness

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide is unique due to the presence of both the chlorine atom and the piperidine ring, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-chloro-N-methyl-N-(1-methylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVIMYZDNRBSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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